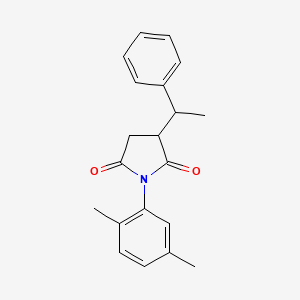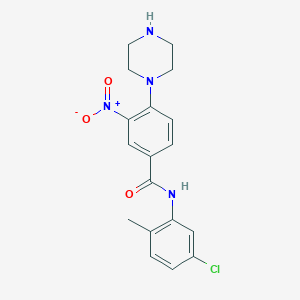
1-(2,5-dimethylphenyl)-3-(1-phenylethyl)-2,5-pyrrolidinedione
Übersicht
Beschreibung
1-(2,5-dimethylphenyl)-3-(1-phenylethyl)-2,5-pyrrolidinedione, also known as Methaqualone, is a synthetic sedative-hypnotic drug that was widely used in the 1960s and 1970s as a recreational drug. Although Methaqualone is no longer prescribed for medical use, it remains a topic of interest for scientific research due to its potential therapeutic applications.
Wirkmechanismus
1-(2,5-dimethylphenyl)-3-(1-phenylethyl)-2,5-pyrrolidinedione acts as a GABA receptor agonist, which enhances the inhibitory effects of GABA in the central nervous system. GABA is the primary inhibitory neurotransmitter in the brain, and its activation leads to the suppression of neuronal activity, resulting in sedation and relaxation.
Biochemical and Physiological Effects
1-(2,5-dimethylphenyl)-3-(1-phenylethyl)-2,5-pyrrolidinedione has a range of biochemical and physiological effects, including sedation, relaxation, and muscle relaxation. 1-(2,5-dimethylphenyl)-3-(1-phenylethyl)-2,5-pyrrolidinedione also has anticonvulsant properties, which make it a potential treatment for epilepsy. However, 1-(2,5-dimethylphenyl)-3-(1-phenylethyl)-2,5-pyrrolidinedione can also cause respiratory depression, which can be fatal in overdose.
Vorteile Und Einschränkungen Für Laborexperimente
1-(2,5-dimethylphenyl)-3-(1-phenylethyl)-2,5-pyrrolidinedione has advantages and limitations for lab experiments. 1-(2,5-dimethylphenyl)-3-(1-phenylethyl)-2,5-pyrrolidinedione's sedative and anxiolytic properties make it a useful tool for studying the central nervous system's inhibitory effects. However, 1-(2,5-dimethylphenyl)-3-(1-phenylethyl)-2,5-pyrrolidinedione's potential for abuse and overdose limits its use in lab experiments.
Zukünftige Richtungen
There are several future directions for 1-(2,5-dimethylphenyl)-3-(1-phenylethyl)-2,5-pyrrolidinedione research. One area of interest is the development of new analogs of 1-(2,5-dimethylphenyl)-3-(1-phenylethyl)-2,5-pyrrolidinedione with improved therapeutic properties and reduced potential for abuse. Another area of interest is the investigation of 1-(2,5-dimethylphenyl)-3-(1-phenylethyl)-2,5-pyrrolidinedione's effects on specific GABA receptor subtypes, which could lead to the development of more targeted treatments for anxiety disorders and epilepsy.
Conclusion
In conclusion, 1-(2,5-dimethylphenyl)-3-(1-phenylethyl)-2,5-pyrrolidinedione is a synthetic sedative-hypnotic drug that has potential therapeutic applications. 1-(2,5-dimethylphenyl)-3-(1-phenylethyl)-2,5-pyrrolidinedione's mechanism of action as a GABA receptor agonist makes it a promising candidate for the treatment of anxiety disorders and epilepsy. However, 1-(2,5-dimethylphenyl)-3-(1-phenylethyl)-2,5-pyrrolidinedione's potential for abuse and overdose limits its use in lab experiments. Further research is needed to develop new analogs of 1-(2,5-dimethylphenyl)-3-(1-phenylethyl)-2,5-pyrrolidinedione with improved therapeutic properties and to investigate its effects on specific GABA receptor subtypes.
Wissenschaftliche Forschungsanwendungen
1-(2,5-dimethylphenyl)-3-(1-phenylethyl)-2,5-pyrrolidinedione has been the subject of scientific research due to its potential therapeutic applications. Studies have shown that 1-(2,5-dimethylphenyl)-3-(1-phenylethyl)-2,5-pyrrolidinedione has sedative, anxiolytic, and anticonvulsant properties, which make it a promising candidate for the treatment of anxiety disorders and epilepsy.
Eigenschaften
IUPAC Name |
1-(2,5-dimethylphenyl)-3-(1-phenylethyl)pyrrolidine-2,5-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21NO2/c1-13-9-10-14(2)18(11-13)21-19(22)12-17(20(21)23)15(3)16-7-5-4-6-8-16/h4-11,15,17H,12H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMMMGTNUTFPOPO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)N2C(=O)CC(C2=O)C(C)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,5-Dimethylphenyl)-3-(1-phenylethyl)pyrrolidine-2,5-dione | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![methyl 5-{[N-(3-acetylphenyl)-N-(methylsulfonyl)glycyl]amino}-2-chlorobenzoate](/img/structure/B4195012.png)
![6-amino-4-[2,4-dimethyl-5-(1-pyrrolidinylmethyl)phenyl]-3-methyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B4195017.png)
![2-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-4-yl)-N-1-naphthyl-3-phenylpropanamide](/img/structure/B4195037.png)

![N-{[3-(4-fluorophenyl)-1H-pyrazol-4-yl]methyl}-1-[4-(1H-1,2,4-triazol-1-yl)phenyl]ethanamine](/img/structure/B4195048.png)

![ethyl 5-acetyl-2-({[(5-benzyl-4H-1,2,4-triazol-3-yl)thio]acetyl}amino)-4-methyl-3-thiophenecarboxylate](/img/structure/B4195057.png)
![N-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]-3-(2-oxo-1,3-benzoxazol-3(2H)-yl)propanamide](/img/structure/B4195062.png)
![N-[4-(aminosulfonyl)benzyl]-10H-phenothiazine-10-carboxamide](/img/structure/B4195068.png)
![2-[4-(4-morpholinylsulfonyl)phenoxy]-N-(tetrahydro-2-furanylmethyl)acetamide](/img/structure/B4195085.png)
![4-(4-benzyl-1-piperazinyl)-6-methylthieno[2,3-d]pyrimidine hydrochloride](/img/structure/B4195098.png)
![3-methyl-N-[2-(1-pentyl-1H-benzimidazol-2-yl)ethyl]benzamide](/img/structure/B4195105.png)
![N-({5-[(2-anilino-2-oxoethyl)thio]-4-methyl-4H-1,2,4-triazol-3-yl}methyl)-2-methoxybenzamide](/img/structure/B4195109.png)
![2-(2-bromo-6-ethoxy-4-{[(3-pyridinylmethyl)amino]methyl}phenoxy)acetamide hydrochloride](/img/structure/B4195115.png)